An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)
An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl N-(4-aminophenyl)carbamate, with the CAS number 6465-03-8, is a bifunctional organic compound that holds significant interest for the scientific community, particularly those engaged in medicinal chemistry, drug discovery, and polymer science. Its structure, featuring a carbamate group and a primary aromatic amine, makes it a versatile building block and a valuable intermediate in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core technical aspects of this compound, from its synthesis and chemical properties to its analytical characterization and potential applications. As a senior application scientist, the aim is to present this information with a focus on practical utility and the underlying scientific principles that govern its reactivity and use.
Chemical Identity and Physicochemical Properties
Methyl N-(4-aminophenyl)carbamate, also known as methyl p-aminophenylcarbamate, is an aromatic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] The molecule consists of a phenyl ring substituted with a primary amino group and a methylcarbamate group at the para position.
Table 1: Physicochemical Properties of Methyl N-(4-aminophenyl)carbamate
| Property | Value | Source |
| CAS Number | 6465-03-8 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, with limited solubility in water. | [1] |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
The presence of both a hydrogen bond donor (the amino and carbamate N-H groups) and acceptors (the carbonyl and amino groups) influences its physical properties and potential for intermolecular interactions.[1]
Synthesis of Methyl N-(4-aminophenyl)carbamate
The synthesis of Methyl N-(4-aminophenyl)carbamate can be approached through several synthetic strategies, primarily involving the functionalization of p-phenylenediamine or the reduction of a nitro-substituted precursor.
Synthesis via Carbamoylation of p-Phenylenediamine
A common and direct method for the synthesis of Methyl N-(4-aminophenyl)carbamate involves the selective N-acylation of p-phenylenediamine with a suitable carbamoylating agent. Due to the presence of two nucleophilic amino groups in p-phenylenediamine, achieving mono-acylation with high selectivity is a key challenge.
Experimental Protocol:
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Dissolution: Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.
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Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1-1.2 equivalents), to the reaction mixture.
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Slow Addition of Carbamoylating Agent: Slowly add methyl chloroformate (0.9-1.0 equivalents) dropwise to the stirred solution. The careful control of stoichiometry is crucial to favor mono-substitution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis via Reduction of a Nitro Precursor
An alternative synthetic route involves the reduction of a nitro-substituted carbamate precursor. This method is particularly useful when the starting nitroaniline is readily available.
Experimental Protocol:
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Preparation of the Nitro Precursor: Synthesize Methyl N-(4-nitrophenyl)carbamate by reacting 4-nitroaniline with methyl chloroformate in the presence of a base, following a similar procedure as described in section 2.1.
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Reduction Reaction:
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Catalytic Hydrogenation: Dissolve Methyl N-(4-nitrophenyl)carbamate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Chemical Reduction: Alternatively, the reduction can be carried out using a chemical reducing agent such as tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate, often with the addition of an acid like hydrochloric acid.
-
-
Work-up and Purification: After the reduction is complete, filter off the catalyst (in the case of catalytic hydrogenation). Neutralize the reaction mixture if an acid was used. Extract the product with an organic solvent. The subsequent purification steps are similar to those described in section 2.1.
Applications in Research and Drug Development
The bifunctional nature of Methyl N-(4-aminophenyl)carbamate makes it a valuable intermediate in the synthesis of a wide range of target molecules. The carbamate moiety often serves as a stable and versatile functional group in drug design, while the primary amine provides a reactive handle for further molecular elaboration. Carbamates are key structural motifs in many approved drugs and are increasingly used in medicinal chemistry to modulate drug-target interactions.[2]
As a Pharmaceutical Intermediate
Pharmaceutical intermediates are crucial chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs).[3] Methyl N-(4-aminophenyl)carbamate can serve as such an intermediate. The primary amino group can be readily transformed into various other functional groups or used as a point of attachment for building more complex molecular architectures. For instance, it can undergo reactions such as diazotization, acylation, and alkylation to introduce new substituents and build upon the molecular scaffold.
The carbamate group itself is a common feature in many pharmaceuticals, where it can act as a bioisostere for an amide bond, contribute to binding interactions with biological targets, or be part of a prodrug strategy to improve pharmacokinetic properties.[2]
Role in Polymer Chemistry
The amino group of Methyl N-(4-aminophenyl)carbamate can also be utilized in polymerization reactions. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the carbamate functionality within the polymer backbone can impart specific properties to the resulting material, such as improved solubility or altered thermal stability. Polyurethanes, which are structurally related to carbamates, are a widely used class of polymers.[4]
Analytical Characterization
The purity and identity of Methyl N-(4-aminophenyl)carbamate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of Methyl N-(4-aminophenyl)carbamate and for monitoring the progress of its synthesis. A common method for the analysis of N-methylcarbamates is reversed-phase HPLC with post-column derivatization and fluorescence detection, as outlined in EPA methods 531.1 and 531.2.[5][6]
Typical HPLC-FLD Protocol:
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Sample Preparation: Prepare a dilute solution of Methyl N-(4-aminophenyl)carbamate in a suitable solvent, such as acetonitrile or methanol.
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Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use a mobile phase gradient of water and acetonitrile or methanol to achieve separation.
-
Post-Column Hydrolysis: After elution from the column, the analyte is mixed with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the carbamate and release methylamine.[6]
-
Post-Column Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[5][6]
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Fluorescence Detection: The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.
This method offers high sensitivity and selectivity for the quantification of N-methylcarbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl N-(4-aminophenyl)carbamate.
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¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons on the phenyl ring (typically in the region of 6.5-7.5 ppm), the N-H protons of the amino and carbamate groups (which may be broad and their chemical shift can be solvent-dependent), and the methyl protons of the carbamate group (a singlet typically around 3.7 ppm).
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¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group (typically in the range of 150-160 ppm), the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Safety and Handling
Methyl N-(4-aminophenyl)carbamate should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
Methyl N-(4-aminophenyl)carbamate is a versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through established organic chemistry methodologies, and its characterization can be readily performed using standard analytical techniques. The dual functionality of this molecule provides a platform for the development of a wide array of more complex and potentially bioactive compounds. This guide has provided a foundational understanding of the key technical aspects of Methyl N-(4-aminophenyl)carbamate, which should serve as a valuable resource for scientists and researchers working with this compound.
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